molecular formula C24H26N2O4S B2813922 4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide CAS No. 868676-81-7

4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide

Cat. No.: B2813922
CAS No.: 868676-81-7
M. Wt: 438.54
InChI Key: ACVRFEUUMREXND-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a sulfamoyl group substituted with benzyl and isopropyl (propan-2-yl) moieties. The N-(4-methoxyphenyl) group introduces an anisamide scaffold, which is associated with enhanced bioavailability and metabolic stability .

Properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18(2)26(17-19-7-5-4-6-8-19)31(28,29)23-15-9-20(10-16-23)24(27)25-21-11-13-22(30-3)14-12-21/h4-16,18H,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVRFEUUMREXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide typically involves the following steps:

    Formation of the Sulfonamide Moiety: The reaction between benzylamine and isopropylsulfonyl chloride in the presence of a base such as triethylamine to form N-benzyl-N-isopropylsulfonamide.

    Coupling with 4-methoxyphenylbenzamide: The sulfonamide is then coupled with 4-methoxyphenylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(4-hydroxyphenyl)benzamide.

    Reduction: Formation of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(4-aminophenyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the sulfonamide moiety.

    Enzyme Inhibition: May act as an inhibitor for certain enzymes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its therapeutic properties in treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This results in the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl Group

The sulfamoyl group (R1-SO2-NR2R3) is a critical pharmacophore. Substituents on this moiety influence steric bulk, lipophilicity, and target binding. Key analogs include:

Compound Name R1 R2/R3 Key Structural Differences
Target Compound Benzyl Propan-2-yl Bulky isopropyl group enhances lipophilicity
LMM5 Benzyl Methyl Smaller methyl group reduces steric hindrance
Compound 3d Thiazol-2-yl - Aromatic heterocycle introduces π-π stacking
Compound 3f 4-Methylpyrimidin-2-yl - Polar pyrimidine enhances water solubility
Compound 30 3-Fluorophenyl - Electron-withdrawing fluorine affects potency

Key Observations :

  • Bulkier substituents (e.g., isopropyl in the target compound) may improve membrane permeability but reduce solubility .
  • Aromatic substituents (e.g., thiazolyl, pyrimidinyl) enhance interactions with enzyme active sites .

Modifications on the Benzamide Scaffold

The N-(4-methoxyphenyl) group is a recurring motif in bioactive compounds. Comparisons include:

Compound Name Benzamide Substituent Biological Activity
Target Compound 4-Methoxyphenyl Not reported in evidence
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-Methoxyphenyl linked to thiazole Anticancer (hypothesized)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Chloro-fluorophenyl + imidazole Anticancer (cervical cancer)
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide derivatives Pyrimidine-sulfamoyl linkage Enzyme inhibition (potential)

Key Observations :

  • The 4-methoxyphenyl group contributes to metabolic stability and moderate hydrophobicity .
  • Hybrid structures with heterocycles (e.g., thiazole, imidazole) show enhanced anticancer and antimicrobial activities .

Melting Points and Solubility

Compound Name Melting Point (°C) Yield (%) Notes
Target Compound Not reported - Predicted high mp due to rigidity
3d 200–201 60 High mp due to crystalline structure
3f 180–181 62 Lower mp with pyrimidine substituent
Compound 51 266–268 - Chloro and triazine increase mp

Trends :

  • Bulky substituents and halogenation (e.g., Cl in ) increase melting points.
  • Polar groups (e.g., pyrimidine in ) improve aqueous solubility.

Enzyme Inhibition

  • Carbonic Anhydrase (hCA I/II) and AChE Inhibition: Analogs like 3a–g show IC50 values in the nanomolar range, with benzyl and heteroaryl substituents enhancing potency.
  • PD-L1 Inhibition : Sulfonamide-anisamide hybrids (e.g., compound 4 in ) achieve >50% PD-L1 inhibition, suggesting the target compound may modulate immune checkpoints.

Antifungal and Anticancer Activity

  • Antifungal : LMM5 (structurally similar) inhibits C. albicans via thioredoxin reductase inhibition.
  • Anticancer : Imidazole-linked benzamides exhibit activity against cervical cancer (PC-3 cell line).

ADMET and Molecular Docking Insights

  • ADMET Profiles: Most sulfonamide-benzamide derivatives show low cytotoxicity (e.g., compounds in are non-toxic to fibroblasts).
  • Docking Studies : Bulky substituents (e.g., isopropyl in the target) may improve binding to hydrophobic enzyme pockets .

Q & A

Q. How can researchers assess its potential for drug resistance?

  • Answer :
  • Long-Term Exposure : Treat cancer cells for 6–8 weeks and monitor IC₅₀ shifts.
  • Genomic Sequencing : Identify mutations in target kinases (e.g., RET V804M gatekeeper mutation).
  • Combination Therapy : Test synergy with checkpoint inhibitors (e.g., anti-PD-L1) .

Industrial-Academic Collaboration

Q. What industrial techniques (e.g., flow chemistry) improve synthesis scalability?

  • Answer :
  • Continuous Flow Reactors : Enhance mixing and temperature control for sulfonation/alkylation steps.
  • Automation : Robotic platforms for high-throughput screening of reaction conditions.
  • Quality Control : PAT (Process Analytical Technology) for real-time purity monitoring .

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